molecular formula C11H14F3N5 B2616908 {3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine CAS No. 1006336-71-5

{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine

Cat. No.: B2616908
CAS No.: 1006336-71-5
M. Wt: 273.263
InChI Key: KUIDMQBUDJMMNT-UHFFFAOYSA-N
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Description

{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is a compound that features a bipyrazole core with a trifluoromethyl group and a propylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine typically involves the formation of the bipyrazole core followed by the introduction of the trifluoromethyl group and the propylamine side chain. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)pyrazole with a suitable electrophile to form the bipyrazole core.

Industrial Production Methods

Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for precise control of reaction conditions and efficient production of the desired compound. For example, lithiation in flow followed by trapping with electrophiles has been used to functionalize the 5-position of 1-methyl-5-(trifluoromethyl)pyrazole .

Chemical Reactions Analysis

Types of Reactions

{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is unique due to its bipyrazole core, which provides distinct structural and electronic properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2-4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIDMQBUDJMMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006336-71-5
Record name 3-[3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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